molecular formula C11H15NO5S2 B6646926 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid

4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid

Cat. No.: B6646926
M. Wt: 305.4 g/mol
InChI Key: PJIFOPSHFDCIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a sulfonyl group, an amino group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The key steps include:

  • Thiophene Derivative Synthesis: Thiophene-2-sulfonyl chloride is reacted with an appropriate amine to form the thiophene-2-sulfonylamino intermediate.

  • Oxane Formation: The intermediate is then reacted with a suitable diol under acidic conditions to form the oxane ring.

  • Carboxylation: The oxane ring is carboxylated using a carboxylating agent such as carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with substituted atoms or groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Thiophen-2-ylsulfonylamino)butanoic acid: This compound is structurally similar but lacks the oxane ring.

  • 4-(Thiophen-2-ylsulfonylamino)benzoic acid: Another related compound with a benzene ring instead of an oxane ring.

Uniqueness: 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid is unique due to its oxane ring, which provides additional stability and reactivity compared to similar compounds. This structural feature allows for a wider range of applications and makes it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

4-[(thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S2/c13-10(14)11(3-5-17-6-4-11)8-12-19(15,16)9-2-1-7-18-9/h1-2,7,12H,3-6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIFOPSHFDCIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.